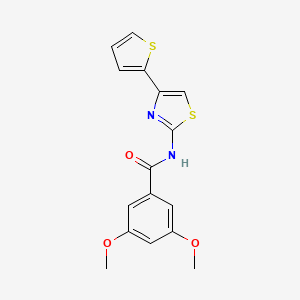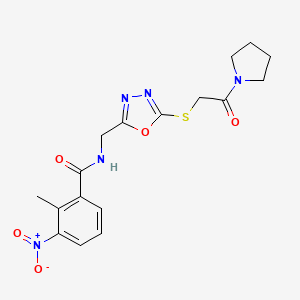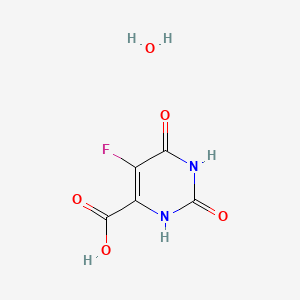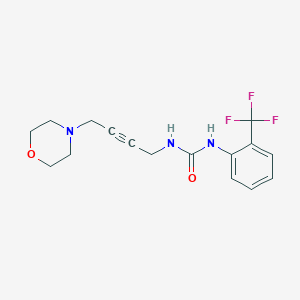![molecular formula C23H14F3N3O2 B2455665 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 477857-39-9](/img/structure/B2455665.png)
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate, commonly known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various diseases. TAK-659 belongs to the class of compounds known as kinase inhibitors, which work by blocking the activity of specific enzymes that play a role in disease progression.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other compounds, it may bind to its target(s), causing conformational changes that modulate the target’s activity .
Biochemical Pathways
Given its potential analgesic properties, it might influence pain signaling pathways .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target after administration .
Result of Action
Based on its structural similarity to other compounds, it may have analgesic effects, potentially relieving pain by modulating the activity of certain receptors or enzymes .
Advantages and Limitations for Lab Experiments
The advantages of using TAK-659 in lab experiments include its potent and selective inhibition of BTK and ITK activity, its favorable pharmacokinetic profile, and its ability to modulate the immune response. However, there are also some limitations to using TAK-659 in lab experiments, including its potential off-target effects and the need for further optimization of dosing and administration.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is to further optimize the dosing and administration of TAK-659 to maximize its therapeutic potential. Another direction is to explore the use of TAK-659 in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of TAK-659 and to identify additional targets for kinase inhibition. Overall, TAK-659 shows great promise as a therapeutic agent for the treatment of various diseases, and further research and development are needed to fully realize its potential.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-bromo-5-nitropyridine with 2-aminopyrimidine to form 2-(2-pyrimidinyl)-5-nitropyridine. This intermediate is then reacted with 4-(3-bromophenyl)-3-(trifluoromethyl)benzoic acid to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to ensure high yields and purity.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models and has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. In cancer, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of specific kinases that are involved in tumor growth and survival. In autoimmune disorders, TAK-659 has been shown to modulate the immune response, leading to a reduction in inflammation and tissue damage.
properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O2/c24-23(25,26)17-5-3-4-16(14-17)22(30)31-18-9-7-15(8-10-18)21-28-13-11-20(29-21)19-6-1-2-12-27-19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPJOXZHDGDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)
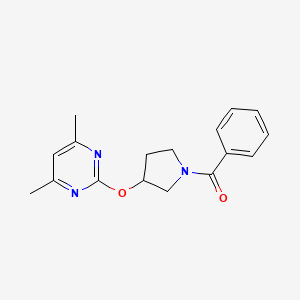
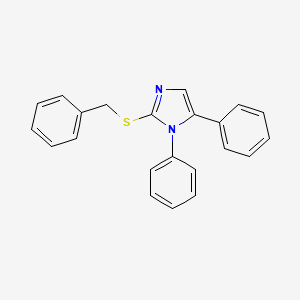
![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
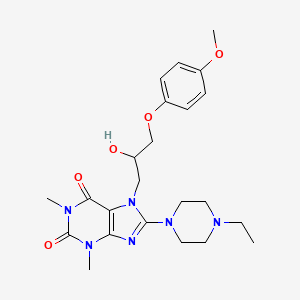
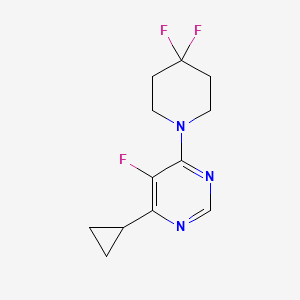
![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)
![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
